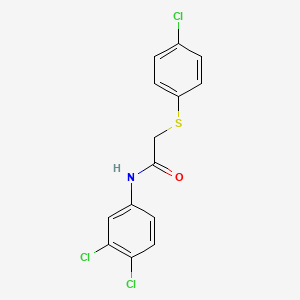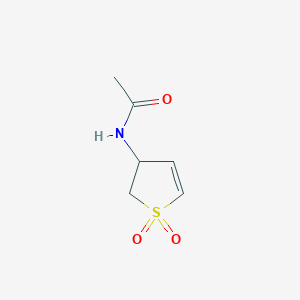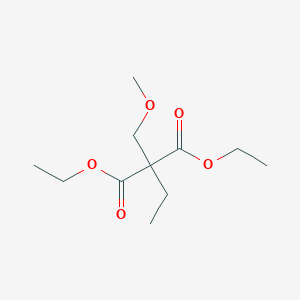
Diethyl ethyl(methoxymethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ethyl(methoxymethyl)propanedioate is an organic compound that belongs to the class of esters. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl and methoxymethyl groups. This compound is known for its versatility in organic synthesis and is used as a building block in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl ethyl(methoxymethyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Methoxymethylation: The alkylated product is further reacted with methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the product is continuously removed to maintain optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl ethyl(methoxymethyl)propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound with aqueous hydrochloric acid results in the loss of carbon dioxide, forming a substituted monocarboxylic acid.
Alkylation: The compound can undergo further alkylation reactions to introduce additional alkyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Decarboxylation: Heating with aqueous HCl.
Alkylation: Alkyl halides (e.g., ethyl bromide) and strong bases (e.g., sodium ethoxide).
Major Products Formed
Hydrolysis: Carboxylic acids.
Decarboxylation: Substituted monocarboxylic acids.
Alkylation: Dialkylated malonic esters.
Aplicaciones Científicas De Investigación
Diethyl ethyl(methoxymethyl)propanedioate is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of diethyl ethyl(methoxymethyl)propanedioate involves its conversion to reactive intermediates, such as enolate ions, which can undergo various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, the compound may act as a precursor to active drug molecules that interact with biological targets such as enzymes and receptors .
Comparación Con Compuestos Similares
Diethyl ethyl(methoxymethyl)propanedioate can be compared with other malonic acid derivatives:
Diethyl malonate: Lacks the methoxymethyl group and is commonly used in malonic ester synthesis.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Disodium malonate: The sodium salt of malonic acid, used in different types of reactions.
Uniqueness
The presence of the methoxymethyl group in this compound provides unique reactivity and selectivity in organic synthesis, making it a valuable compound for the preparation of complex molecules .
Propiedades
Número CAS |
38348-55-9 |
|---|---|
Fórmula molecular |
C11H20O5 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
diethyl 2-ethyl-2-(methoxymethyl)propanedioate |
InChI |
InChI=1S/C11H20O5/c1-5-11(8-14-4,9(12)15-6-2)10(13)16-7-3/h5-8H2,1-4H3 |
Clave InChI |
BISQXVSECVJNHH-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



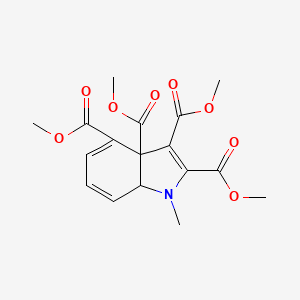
![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)



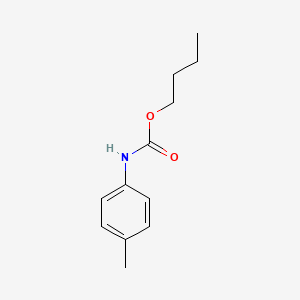


![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)
